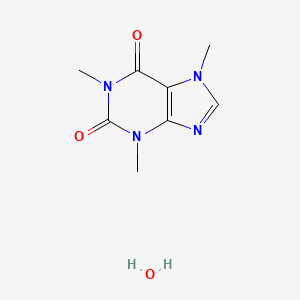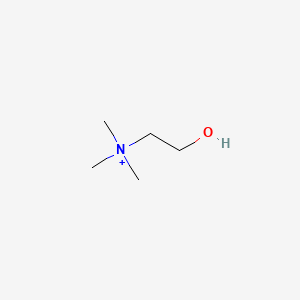
3,4-Dihydro-1-isoquinolineacetamide
Overview
Description
3,4-Dihydro-1-isoquinolineacetamide is a chemical compound with the molecular formula C11H12N2O . It is also known by its equivalent terms 3,4-dihydro-1-isoquinolineacetamide hydrochloride and 3,4-dihydro-1-isoquinolineacetamide, monohydrochloride .
Synthesis Analysis
The synthesis of N-alkylated 3,4-dihydroisoquinolinone derivatives, which includes 3,4-Dihydro-1-isoquinolineacetamide, involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are very mild and the desired cyclization products can be obtained in good yield .Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-1-isoquinolineacetamide consists of a core structure found in compounds that exhibit biological and pharmacological properties . Its suitable size and moderate polarity make it a suitable scaffold that has been widely used in various drug candidates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-Dihydro-1-isoquinolineacetamide include N-alkylation and oxidation . The N-alkylation reaction often does not proceed in the case of substrates with some substituents at the 3-position . Another method for preparing the skeleton involves benzylic oxidation of N-alkylated tetrahydroisoquinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydro-1-isoquinolineacetamide include its molecular formula (C11H12N2O) and molecular weight . More detailed properties like melting point, boiling point, and density can be found on specialized chemical databases .Scientific Research Applications
Antiviral Activity
3,4-Dihydro-1-isoquinolineacetamide has demonstrated notable antiviral properties. Studies have shown its effectiveness against viruses like Columbia SK virus, herpesvirus, ECHO 9 virus (Coxsackie virus A23), and certain strains of influenza A virus. Interestingly, its antiviral effect was observed in vivo but not in vitro for the viruses it was effective against. It showed in vitro activity against Coxsackie virus B1 and vaccinia virus under certain testing conditions, highlighting its potential as an antiviral agent (Grunberg & Prince, 1968).
Application in Human Rhinovirus Infection
In clinical trials involving human subjects, 3,4-Dihydro-1-isoquinolineacetamide was tested for its efficacy against rhinovirus type 24. Although it did not prevent the development of colds, it appeared to suppress the cold syndrome and reduce virus excretion. The findings suggest a marginal but notable antirhinoviral effect, making it a candidate for further clinical trials (Togo, Schwartz, & Hornick, 1973).
Broad Spectrum Antiviral Activity
Further investigation into 3,4-Dihydro-1-isoquinolineacetamide revealed its broad spectrum antiviral activity both in vivo and in vitro. This research confirmed its protective effect against certain viruses in mice and tissue cultures, though its effectiveness varied depending on the virus and the timing of drug administration (Murphy & Glasgow, 1970).
Mechanism of Action
properties
IUPAC Name |
2-(3,4-dihydroisoquinolin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-11(14)7-10-9-4-2-1-3-8(9)5-6-13-10/h1-4H,5-7H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAWQWOCJFNGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173300 | |
| Record name | 3,4-Dihydro-1-isoquinolineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1-isoquinolineacetamide | |
CAS RN |
19622-86-7 | |
| Record name | 3,4-Dihydro-1-isoquinolineacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019622867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-1-isoquinolineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![P-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B1196239.png)












